2-(4-cyanophenyl)acetyl chloride
Description
Overview of the Cyanophenyl Moiety's Influence on Reactivity
The presence of a cyanophenyl group, specifically with the cyano (-C≡N) group at the para-position of the phenyl ring, significantly influences the chemical reactivity of the 2-(4-cyanophenyl)acetyl chloride molecule. The cyano group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond.
When attached to the phenyl ring at the para-position relative to the acetyl chloride side chain, the cyano group exerts a strong deactivating effect on the aromatic ring towards electrophilic substitution. nih.gov More importantly for the compound , it influences the reactivity of the acyl chloride functional group through the phenyl ring's π-system. The electron-withdrawing nature of the cyano group pulls electron density away from the acetyl chloride moiety. This electronic effect further increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity beyond that of an unsubstituted phenylacetyl chloride.
This heightened electrophilicity makes this compound an even more reactive acylating agent. It will react more readily with nucleophiles compared to its non-substituted or electron-donating-group-substituted counterparts. This modulation of reactivity is a key principle in organic synthesis, allowing for the fine-tuning of a reagent's properties for specific applications.
Scope of Research on this compound
Research involving this compound primarily focuses on its role as a key intermediate and building block in the synthesis of more complex organic molecules, particularly within the pharmaceutical and materials science sectors. molcore.com Its bifunctional nature—possessing a highly reactive acyl chloride group and a modifiable cyano group—makes it a versatile starting material.
Academic and industrial research utilizes this compound for introducing the 4-cyanophenylacetyl moiety into various molecular scaffolds. For instance, it is used in the synthesis of novel heterocyclic compounds and potential therapeutic agents. The acyl chloride function allows for its straightforward reaction with amines, alcohols, and other nucleophiles to form amides and esters, which are common linkages in drug molecules. wikipedia.orgresearchgate.net The cyano group can also be a target for further chemical transformation or can be an essential feature for biological activity or for tuning the electronic properties of a material. mdpi.com
While it is a valuable reagent, research has also noted challenges associated with its stability. Studies involving the synthesis of related α-chloro acids from para-substituted phenylacetic acids have reported that the purification of this compound derivatives can be difficult due to their instability under various conditions, such as chromatography or vacuum distillation. nih.gov This highlights an area of research focused on developing optimal conditions for its synthesis, handling, and subsequent reactions to maximize yields and purity in multi-step synthetic sequences.
Properties of this compound
| Property | Value |
| CAS Number | 62044-37-5 molcore.com |
| Molecular Formula | C₉H₆ClNO molcore.comuni.lu |
| Molecular Weight | 179.60 g/mol molcore.com |
| IUPAC Name | This compound |
| Synonyms | Benzeneacetyl chloride, 4-cyano- |
Structure
3D Structure
Properties
IUPAC Name |
2-(4-cyanophenyl)acetyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9(12)5-7-1-3-8(6-11)4-2-7/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRSIXZHLWBQOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62044-37-5 | |
| Record name | 2-(4-cyanophenyl)acetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 4 Cyanophenyl Acetyl Chloride and Its Precursors
Established Synthetic Pathways to Acyl Chlorides
The conversion of carboxylic acids to their corresponding acyl chlorides is a fundamental transformation in organic synthesis. For 2-(4-cyanophenyl)acetyl chloride, this involves the chlorination of 4-cyanophenylacetic acid.
Carboxylic Acid Chlorination Routes
Several reagents are commonly employed for the chlorination of carboxylic acids, each with its own advantages and disadvantages. chemguide.co.uklibretexts.org The most prevalent methods include the use of thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂). chemguide.co.uklibretexts.orgwikipedia.org
Thionyl Chloride (SOCl₂): This is a widely used reagent due to its affordability and the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. chemguide.co.ukwikipedia.org The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF). wikipedia.orggoogle.com
Phosphorus Pentachloride (PCl₅): This solid reagent reacts with carboxylic acids to form the acyl chloride and the liquid byproduct phosphoryl chloride (POCl₃). chemguide.co.uklibretexts.org Fractional distillation is required to separate the desired product. chemguide.co.uklibretexts.org
Oxalyl Chloride ((COCl)₂): Considered a milder and more selective reagent than thionyl chloride, oxalyl chloride is often used for smaller-scale preparations or when sensitive functional groups are present. wikipedia.orgresearchgate.net The reaction byproducts, carbon dioxide (CO₂) and carbon monoxide (CO), are gaseous. researchgate.net DMF is also used as a catalyst in this reaction. wikipedia.orgresearchgate.net
A comparison of these common chlorinating agents is presented in the table below.
| Chlorinating Agent | Formula | Byproducts | Key Features |
| Thionyl Chloride | SOCl₂ | SO₂, HCl (gaseous) | Cost-effective, gaseous byproducts simplify workup. chemguide.co.ukwikipedia.org |
| Phosphorus Pentachloride | PCl₅ | POCl₃ (liquid), HCl (gaseous) | Requires fractional distillation to remove liquid byproduct. chemguide.co.uklibretexts.org |
| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl (gaseous) | Milder, more selective, but more expensive. wikipedia.orgresearchgate.net |
Optimization of Reaction Conditions for Laboratory and Industrial Scale Production
For both laboratory and industrial-scale production, the optimization of reaction conditions is crucial for maximizing yield, purity, and cost-effectiveness. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the use of catalysts.
In the industrial setting, thionyl chloride and phosgene (B1210022) (COCl₂) are of particular importance for the synthesis of acyl chlorides. google.com To enhance the reaction rate, especially with these less reactive chlorinating agents, catalysts are invariably used. google.com N,N-disubstituted formamides, such as DMF, and their hydrochlorides are effective catalysts. google.com The process often involves the initial formation of a catalyst adduct with the chlorinating agent. google.com
For distillation-sensitive acyl chlorides, process innovations that allow for economical synthesis on an industrial scale are continuously sought. google.com The use of inert solvents like toluene (B28343) can be employed, and the reaction temperature is carefully controlled. google.com For instance, a method for producing acid chlorides involves reacting a carboxylic acid with phosgene or thionyl chloride in the presence of a catalyst adduct of an N,N-disubstituted formamide. google.com
Precursor Synthesis Strategies Pertinent to the 4-Cyanophenyl Group
The primary precursor for the synthesis of this compound is 4-cyanophenylacetic acid.
Routes to 4-Cyanophenylacetic Acid
The synthesis of 4-cyanophenylacetic acid typically involves the hydrolysis of a corresponding nitrile, such as 4-cyanobenzyl cyanide. The hydrolysis can be achieved under acidic or basic conditions. For example, heating chlorinated benzyl (B1604629) cyanide with hydrochloric acid followed by crystallization is a reported method. google.com This approach is highlighted as advantageous over sulfuric acid hydrolysis as it avoids coking and results in a cleaner reaction with higher yields. google.com Another common route is the hydrolysis of benzyl cyanide using sulfuric acid, although this can be a vigorous reaction requiring careful control. orgsyn.org
4-Cyanophenylacetic acid is a solid with a melting point of 150-154 °C. sigmaaldrich.com
| Property | Value |
| Molecular Formula | C₉H₇NO₂ |
| Molecular Weight | 161.16 g/mol |
| CAS Number | 5462-71-5 |
| Melting Point | 150-154 °C |
Synthesis of Related Cyanophenyl-Containing Synthons
The cyanophenyl group is a versatile synthon in organic chemistry. A "synthon" is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. youtube.com For instance, the cyano group can be generated from a halide via nucleophilic substitution with a cyanide salt.
The synthesis of various cyanophenyl-containing compounds is well-documented. For example, N-(4-cyanophenyl)glycine can be prepared by reacting p-aminobenzonitrile with bromoacetic acid. chemicalbook.com Another example is the synthesis of 4-benzyloxyphenylacetonitrile (B1268079) from 4-benzyloxybenzyl chloride and an alkali metal cyanide. google.com This nitrile can then be hydrolyzed to the corresponding carboxylic acid. google.com The synthesis of aroyl cyanides can also be achieved by reacting arylcarboxylic acid chlorides with hydrocyanic acid in the presence of a base like pyridine (B92270). google.com
Novel and Emerging Synthetic Approaches
While traditional methods for acyl chloride synthesis are well-established, research into novel and more efficient approaches is ongoing. One area of development is the use of alternative chlorinating agents. For instance, trichloroisocyanuric acid (TCCA) has been explored for the α-chlorination of phenylacetic acids. nih.gov
Visible-light photocatalysis represents another emerging strategy. A method has been developed for the synthesis of acid chlorides from aldehydes using a ruthenium-based photocatalyst in the presence of an N-chlorosuccinimide as the chlorine source. organic-chemistry.org Furthermore, the direct conversion of tert-butyl esters to acid chlorides using thionyl chloride at room temperature has been reported as a selective method. organic-chemistry.org These newer methods often aim for milder reaction conditions, higher selectivity, and improved environmental profiles.
Reaction Mechanisms and Kinetic Studies of 2 4 Cyanophenyl Acetyl Chloride
Fundamental Principles of Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is a two-step process that characterizes the reactions of carboxylic acid derivatives, including acyl chlorides. masterorganicchemistry.com This mechanism is fundamentally different from the single-step SN2 reaction.
Tetrahedral Intermediate Formation and Decomposition
The reaction commences with the nucleophilic attack on the electrophilic carbonyl carbon of the acyl chloride. This initial step leads to the formation of a transient, high-energy tetrahedral intermediate where the carbonyl carbon rehybridizes from sp² to sp³. masterorganicchemistry.com This intermediate is characterized by an oxyanion.
The subsequent step involves the collapse of this tetrahedral intermediate. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, leading to the expulsion of a leaving group. masterorganicchemistry.com
Role of the Chloride Leaving Group
In the context of 2-(4-cyanophenyl)acetyl chloride, the chloride ion is the designated leaving group. The effectiveness of the leaving group is a critical determinant of the reaction rate. Chloride is an excellent leaving group because it is the conjugate base of a strong acid (hydrochloric acid), making it stable upon departure. The high reactivity of acyl chlorides compared to other carboxylic acid derivatives is largely attributed to the superior ability of the chloride ion to leave. savemyexams.com
Detailed Mechanistic Investigations with Diverse Nucleophiles
The reaction of this compound with different nucleophiles follows the general principles of nucleophilic acyl substitution, but the specific kinetics and transition state structures can vary.
Aminolysis Reaction Mechanisms
The reaction of acyl chlorides with amines, known as aminolysis, is a common method for amide synthesis. Kinetic studies on the aminolysis of substituted phenylacetyl chlorides provide significant insights into the mechanism of this compound.
The presence of the electron-withdrawing p-nitro substituent (a group with similar electronic properties to the p-cyano group) on the phenylacetyl chloride was found to accelerate the reaction, which is consistent with the development of negative charge at the carbonyl carbon in the transition state. koreascience.kr Therefore, it can be inferred that the p-cyano group in this compound would also enhance its reactivity towards anilines.
Normal secondary kinetic isotope effects (kH/kD > 1.0) observed when using deuterated anilines suggest that there is partial deprotonation of the amine in the transition state, likely through hydrogen bonding with the departing chloride ion. koreascience.kr
Table 1: Hammett Coefficients for the Aminolysis of Substituted Phenylacetyl Chlorides with Anilines in Acetonitrile at -15.0 °C koreascience.kr
| Reactant Pair | ρx | ρy | ρxy |
| Phenylacetyl chlorides + Anilines | -2.8 to -2.9 | 0.9 to 1.3 | -0.12 |
Data extrapolated from studies on various substituted phenylacetyl chlorides.
Alcoholysis Reaction Mechanisms
Studies on the solvolysis of acetyl chloride in various alcohol-water mixtures have shown a high sensitivity to the solvent's ionizing power, which is consistent with significant C-Cl bond cleavage in the transition state. nih.gov This suggests that the polarity of the alcohol and the reaction medium can have a substantial impact on the reaction rate.
Hydrolysis Reaction Mechanisms
The hydrolysis of acyl chlorides, including this compound, is a vigorous reaction that produces the corresponding carboxylic acid and hydrochloric acid. libretexts.org The mechanism is a nucleophilic addition-elimination reaction where water acts as the nucleophile. docbrown.info
The reaction proceeds in several steps:
Nucleophilic Attack: A water molecule attacks the electrophilic carbonyl carbon. docbrown.info
Tetrahedral Intermediate Formation: A tetrahedral intermediate with a positive charge on the oxygen of the attacking water molecule and a negative charge on the carbonyl oxygen is formed. docbrown.info
Chloride Ion Elimination: The carbon-oxygen double bond reforms, and the chloride ion is expelled. libretexts.org
Deprotonation: A base, such as another water molecule or the expelled chloride ion, removes a proton from the oxonium ion to yield the final carboxylic acid product. libretexts.orgdocbrown.info
The high reactivity of acyl chlorides towards hydrolysis is due to the highly polarized carbonyl group and the excellent leaving group ability of the chloride ion. savemyexams.com The electron-withdrawing nature of the 4-cyanophenyl group is expected to further enhance the electrophilicity of the carbonyl carbon, making this compound particularly susceptible to rapid hydrolysis.
Reactions with Organometallic Reagents (e.g., Grignard Reagents)
The reaction of this compound with organometallic reagents, particularly Grignard reagents, is a versatile method for forming new carbon-carbon bonds. The high reactivity of the acyl chloride functional group allows for nucleophilic acyl substitution, leading to the formation of ketones or tertiary alcohols, depending on the reaction conditions and the nature of the organometallic reagent.
A notable application of this reactivity is in the synthesis of diaryl ketones. For instance, the coupling of aryl Grignard reagents with acyl chlorides, such as a derivative of this compound, can be efficiently carried out in a continuous flow system using the environmentally benign solvent 2-methyltetrahydrofuran (B130290) (2-MeTHF) at ambient temperature. rsc.orgnih.govresearchgate.net This methodology has been successfully applied to the synthesis of 2-(3-benzoylphenyl)propionitrile (B120230), a key intermediate for the non-steroidal anti-inflammatory drug (NSAID) ketoprofen, with a productivity of 3.16 g per hour. rsc.orgnih.gov The reaction proceeds smoothly, and the resulting diaryl ketones are obtained in moderate to good yields. researchgate.net The presence of electron-withdrawing groups on the acyl chloride has been observed to have a positive influence on the reaction with phenylmagnesium bromide. researchgate.net
The general mechanism for the reaction of an acyl chloride with a Grignard reagent involves two main steps. The first equivalent of the Grignard reagent attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion to form a ketone. If an excess of the Grignard reagent is used, a second equivalent will then attack the newly formed ketone in a subsequent nucleophilic addition reaction, which, after an aqueous workup, yields a tertiary alcohol. askfilo.comvaia.compearson.com
It is possible to selectively synthesize ketones from acyl chlorides by using less reactive organometallic reagents, such as organocuprates (Gilman reagents). These reagents are generally less reactive towards ketones than Grignard reagents, allowing the reaction to be stopped at the ketone stage.
The synthesis of 2-(3-benzoylphenyl)propionitrile can also be achieved via a Friedel-Crafts acylation, where 2-(3-carboxyphenyl)propionitrile is first converted to its acid chloride, which then reacts with benzene (B151609) in the presence of a Lewis acid. google.comgoogle.com
Table 1: Synthesis of Diaryl Ketones using Grignard Reagents in Continuous Flow researchgate.net
| Aryl Grignard Reagent | Acyl Chloride | Product | Yield (%) |
| Phenylmagnesium bromide | 2-Fluorobenzoyl chloride | 2-Fluorobenzophenone | 73 |
| Phenylmagnesium bromide | 3-Fluorobenzoyl chloride | 3-Fluorobenzophenone | 65 |
| Phenylmagnesium bromide | 4-Fluorobenzoyl chloride | 4-Fluorobenzophenone | 74 |
| Phenylmagnesium bromide | 3-(Trifluoromethyl)benzoyl chloride | 3-(Trifluoromethyl)benzophenone | 77 |
| Phenylmagnesium bromide | 3-Chlorobenzoyl chloride | 3-Chlorobenzophenone | 82 |
| Phenylmagnesium bromide | 3-Methylbenzoyl chloride | 3-Methylbenzophenone | 57 |
| Phenylmagnesium bromide | 3-Methoxybenzoyl chloride | 3-Methoxybenzophenone | 60 |
| Phenylmagnesium bromide | 3-(1-Cyanoethyl)benzoyl chloride | 2-(3-Benzoylphenyl)propionitrile | 56 |
Reductive Transformations
The reduction of this compound presents a chemoselectivity challenge due to the presence of two reducible functional groups: the acyl chloride and the nitrile. The choice of reducing agent and reaction conditions is crucial to selectively target one group over the other.
Generally, strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the acyl chloride and the nitrile group. The reduction of an acyl chloride with LiAlH₄ typically proceeds all the way to the primary alcohol. The nitrile group would be reduced to a primary amine.
To achieve selective reduction of the acyl chloride to the corresponding aldehyde, milder reducing agents or specific reaction conditions are necessary. For the selective reduction of a nitrile group in the presence of an ester (a less reactive carboxylic acid derivative than an acyl chloride), methods like catalytic hydrogenation using Raney Nickel, Platinum, or Palladium catalysts are effective. researchgate.net For instance, a mixture of formic acid and triethylamine (B128534) with Pd/C can be used. researchgate.net Another approach involves using cobalt chloride with sodium borohydride (B1222165) in methanol (B129727). researchgate.net
The selective reduction of a nitrile group on a complex molecule without affecting other functionalities can be achieved using a reagent comprising cobalt chloride and a stoichiometric excess of an alkali metal borohydride under mild conditions. google.com This method has been used for the synthesis of amine-functionalized pharmaceutical agents for use in immunoassays. google.com
Kinetic and Thermodynamic Analysis of Reaction Pathways
Detailed kinetic and thermodynamic data for the reactions of this compound are not extensively reported in the available literature. However, general principles of related reactions can provide insights.
The kinetics of Friedel-Crafts acylation reactions, a process related to the synthesis of ketones from acyl chlorides, have been studied. These reactions are typically second-order, being first-order in both the acylating agent and the aromatic substrate. The reaction rate is influenced by the nature of the substituents on both the acyl chloride and the aromatic compound.
Thermodynamic data for reactions involving acyl chlorides, such as the hydrolysis of acetyl chloride, are available and indicate that these reactions are generally exothermic. nist.gov For example, the enthalpy of reaction (ΔrH°) for the hydrolysis of acetyl chloride to acetic acid and hydrogen chloride is approximately -92 to -94 kJ/mol in the liquid phase. nist.gov While specific values for this compound are not provided in the search results, a similar exothermic character would be expected for its reactions due to the high reactivity of the acyl chloride group.
The development of continuous flow synthesis methods for reactions involving Grignard reagents and acyl chlorides suggests that these reactions are often fast, allowing for short residence times in the reactor. rsc.orgnih.govresearchgate.net The ability to carry out these reactions at ambient temperature further implies favorable thermodynamics. rsc.orgnih.govresearchgate.net
Stereochemical Implications in Reactions Involving this compound
The prochiral nature of the carbonyl group in ketones derived from this compound opens up possibilities for stereoselective synthesis, leading to the formation of chiral alcohols. While no direct studies on the stereochemical implications of reactions involving this compound were found in the provided search results, the general principles of asymmetric synthesis are applicable.
The reduction of a ketone, such as one prepared from this compound, can be carried out enantioselectively to produce a specific stereoisomer of the corresponding secondary alcohol. This is a crucial transformation in the synthesis of many pharmaceuticals and biologically active compounds. cuni.czmdpi.comnumberanalytics.com
Several methods exist for the asymmetric reduction of prochiral ketones:
Organocatalysis: Chiral organocatalysts, such as those based on proline or thiourea, can effectively catalyze the enantioselective reduction of ketones. cuni.cz
Metal-Catalyzed Hydrogenation: Chiral metal complexes, often employing ligands like BINAP, can be used for the asymmetric hydrogenation of ketones.
Chiral Hydride Reagents: Stoichiometric or catalytic amounts of chiral hydride reagents can deliver a hydride to one face of the carbonyl group preferentially.
The development of methodologies for the preparation of inherently chiral molecules is an active area of research. cuni.cz For instance, organocatalytic desymmetrization strategies have been developed for the synthesis of planar chiral compounds. cuni.cz
The use of chiral building blocks is another important strategy in asymmetric synthesis. researchgate.net While this compound itself is not chiral, it can be used to synthesize prochiral ketones which can then be subjected to asymmetric transformations to create chiral molecules. The development of catalytic, enantioselective methods for the synthesis of versatile stereogenic building blocks is a key goal in modern organic chemistry. researchgate.net
Synthetic Applications and Chemical Transformations of 2 4 Cyanophenyl Acetyl Chloride
Formation of Amide Derivatives
The reaction of acyl chlorides with ammonia (B1221849) or amines is a fundamental and widely used method for the synthesis of amides. 2-(4-Cyanophenyl)acetyl chloride readily undergoes this transformation to produce primary, secondary, and tertiary amides.
Synthesis of Primary, Secondary, and Tertiary Amides
The reaction of this compound with ammonia yields the corresponding primary amide, 2-(4-cyanophenyl)acetamide (B3364699). Similarly, its reaction with primary and secondary amines produces N-substituted (secondary) and N,N-disubstituted (tertiary) amides, respectively. libretexts.org These reactions are typically exothermic and are often carried out in the presence of a base, such as a tertiary amine or pyridine (B92270), to neutralize the hydrogen chloride byproduct. fishersci.it The general scheme for these reactions is as follows:
Primary Amide Synthesis: this compound + 2 NH₃ → 2-(4-cyanophenyl)acetamide + NH₄Cl libretexts.org
Secondary Amide Synthesis: this compound + 2 RNH₂ → N-alkyl-2-(4-cyanophenyl)acetamide + RNH₃Cl
Tertiary Amide Synthesis: this compound + 2 R₂NH → N,N-dialkyl-2-(4-cyanophenyl)acetamide + R₂NH₂Cl
The choice of solvent is crucial and aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or ethyl acetate (B1210297) are commonly employed. fishersci.it The reaction conditions can be mild, often proceeding rapidly at room temperature. fishersci.it
Table 1: Examples of Amide Synthesis from Acyl Chlorides
| Amine Type | Reactant | Product |
| Ammonia | This compound | 2-(4-cyanophenyl)acetamide |
| Primary Amine | This compound | N-Substituted 2-(4-cyanophenyl)acetamide |
| Secondary Amine | This compound | N,N-Disubstituted 2-(4-cyanophenyl)acetamide |
Advanced Amidation Protocols
While the direct reaction with amines is effective, a variety of advanced amidation protocols have been developed to accommodate sensitive substrates and improve yields. These methods often involve the use of coupling reagents that activate the carboxylic acid precursor, 2-(4-cyanophenyl)acetic acid, which is then converted in situ to the acyl chloride or another activated species. organic-chemistry.org
One common approach is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base. fishersci.it For more complex syntheses, particularly in peptide chemistry, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or uronium salts like HATU and HBTU are employed. organic-chemistry.org These reagents facilitate the amide bond formation under mild conditions, minimizing side reactions and preserving stereochemistry. organic-chemistry.orgrsc.org
Esterification Reactions
This compound readily reacts with alcohols to form the corresponding esters. pressbooks.pubfishersci.it This reaction is a classic example of nucleophilic acyl substitution and is often carried out in the presence of a weak base like pyridine to scavenge the HCl byproduct. pressbooks.pub The reaction is generally vigorous at room temperature. chemguide.co.uk
The general equation for the esterification is: this compound + R'OH → 2-(4-cyanophenyl)acetate + HCl chemguide.co.uk
The use of an alkoxide salt (RO⁻) instead of the neutral alcohol can also be effective. pressbooks.pub The choice of alcohol can range from simple alkyl alcohols to more complex polyfunctional molecules, allowing for the synthesis of a diverse range of esters.
Anhydride (B1165640) Formation
Symmetrical or mixed carboxylic anhydrides can be prepared from this compound. pressbooks.pubfishersci.it The reaction of an acyl chloride with a carboxylic acid or its carboxylate salt leads to the formation of an anhydride. pressbooks.pubmasterorganicchemistry.com
Symmetrical Anhydride Synthesis: this compound + 2-(4-cyanophenyl)acetic acid → bis(2-(4-cyanophenyl)acetic) anhydride + HCl
Mixed Anhydride Synthesis: this compound + R'COOH → 2-(4-cyanophenyl)acetic R'-carboxylic anhydride + HCl
Pyridine is often used as a catalyst and to neutralize the generated HCl. pressbooks.pubmasterorganicchemistry.com This method is a versatile route to both symmetrical and unsymmetrical anhydrides. pressbooks.pub
Ketone Synthesis through Acylation Reactions
This compound can be utilized in Friedel-Crafts acylation reactions to synthesize ketones. google.com This reaction involves the electrophilic substitution of an aromatic ring with the acyl group from the acyl chloride, typically in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or stannic chloride (SnCl₄). orgsyn.org
The general reaction is: this compound + Ar-H → 1-Aryl-2-(4-cyanophenyl)ethan-1-one + HCl
For instance, the acylation of benzene (B151609) with this compound would yield 1-phenyl-2-(4-cyanophenyl)ethan-1-one. The choice of catalyst and reaction conditions is critical to avoid side reactions, such as polymerization, especially with reactive aromatic substrates. orgsyn.org Other methods for ketone synthesis include the coupling of acyl chlorides with organoboron compounds, a reaction catalyzed by palladium complexes. organic-chemistry.org
Reduction to Aldehydes and Alcohols
The reduction of acyl chlorides provides a pathway to aldehydes and primary alcohols. The high reactivity of this compound allows for its selective reduction.
To obtain the corresponding aldehyde, 2-(4-cyanophenyl)acetaldehyde, a mild reducing agent is required to prevent over-reduction to the alcohol. Schwartz's reagent (Cp₂Zr(H)Cl) has been shown to be effective for the chemoselective reduction of amides to aldehydes, and similar principles can be applied to the reduction of acyl chlorides. orgsyn.org
Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce this compound directly to the primary alcohol, 2-(4-cyanophenyl)ethanol. This reaction proceeds via the intermediate aldehyde, which is immediately further reduced.
Table 2: Reduction Products of this compound
| Reducing Agent | Product |
| Mild Reducing Agent (e.g., hindered hydrides) | 2-(4-cyanophenyl)acetaldehyde |
| Strong Reducing Agent (e.g., LiAlH₄) | 2-(4-cyanophenyl)ethanol |
Advanced C-C and C-X Bond Formation Strategies
The reactivity of the acyl chloride group in this compound makes it a valuable precursor for various carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions. These transformations are fundamental in organic synthesis for constructing complex molecular architectures.
Radical-Mediated Functionalizations
While specific research on radical-mediated functionalizations directly involving this compound is not extensively documented in the provided results, the principles of radical chemistry can be applied to its derivatives. Acyl radicals, which could be generated from this compound, are versatile intermediates. For instance, in a broader context, acyl radicals generated from α-keto acids can undergo nucleophilic attack on alkenes to form new C-C bonds. rsc.org This process initiates a cascade of reactions, potentially leading to the formation of 1,4-dicarbonyl compounds. rsc.org
The cyano group, such as the one present in this compound, can also participate in radical reactions. For example, radical-mediated cyanation reactions using reagents like 2,2'-azobisisobutyronitrile (AIBN) as a source of the cyanoalkyl radical are well-established. researchgate.net Furthermore, radical cyclization reactions initiated by the addition of a radical to a double or triple bond are powerful methods for constructing cyclic systems. nih.gov For example, the reaction of alkenyl cyanohydrins can involve a cyano group shift through a cyclic iminyl radical intermediate. nih.gov
Cross-Coupling Reactions Involving Acyl Chlorides (General acyl chloride utility)
Acyl chlorides are prominent substrates in transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming C-C bonds. The Suzuki-Miyaura cross-coupling reaction, in particular, has been adapted for the synthesis of ketones from acyl chlorides and organoboron reagents. nih.govmdpi.com This method offers a catalytic alternative to traditional methods like Friedel-Crafts acylation, often providing better regioselectivity and functional group tolerance under milder conditions. nih.gov
The general utility of acyl chlorides in Suzuki-Miyaura cross-coupling is highlighted by the reaction of various acyl chlorides with arylboronic acids in the presence of a palladium catalyst. nih.govmdpi.com These reactions can be performed under anhydrous conditions and have been successfully applied to a wide range of substrates, including those with electron-donating or electron-withdrawing groups. nih.gov Recent advancements have focused on developing new catalyst systems, including the use of heterogeneous catalysts like Pd/C, which can be recycled, and exploring new electrophiles and organoboron reagents. mdpi.com Mechanochemical, solvent-free methods for the Suzuki-Miyaura cross-coupling of acyl chlorides have also been developed, offering a more environmentally friendly approach. nsf.gov
Besides organoboron reagents, organostannanes can also be coupled with acyl chlorides in palladium-catalyzed reactions to produce ketones, tolerating various functional groups, including aryl chlorides and bromides. acs.org Furthermore, copper-catalyzed cross-coupling reactions of alkyl halides with Grignard reagents have been shown to be highly efficient, suggesting potential for similar reactivity with acyl chlorides. lookchem.com
Utilization as a Versatile Acylating Agent in Complex Molecule Synthesis
The primary and most direct application of this compound is as an acylating agent. The acyl chloride functional group readily reacts with nucleophiles such as alcohols, amines, and thiols to introduce the 2-(4-cyanophenyl)acetyl moiety into a molecule. This property is instrumental in the synthesis of more complex structures, including those with biological activity.
Incorporation into Heterocyclic Systems
The 2-(4-cyanophenyl)acetyl group can be incorporated into various heterocyclic systems, which are prevalent scaffolds in medicinal chemistry. Acyl chlorides, in general, are key building blocks for synthesizing a wide array of heterocycles. For instance, 2-cyanopropenoyl chlorides, which share the reactive acyl chloride and cyano functionalities, are used to construct benzimidazoles, benzoxazoles, benzothiazoles, and pyrazoles. ekb.eg The reaction of N-(2-cyanophenyl)benzimidoyl chloride with thioamides leads to the formation of 3,1-benzothiazine and quinazoline (B50416) derivatives. researchgate.net
While direct examples using this compound are not specified in the search results, its analogous reactivity can be inferred. For example, the acylation of an appropriate precursor containing amino or hydroxyl groups can be the initial step in a sequence leading to a heterocyclic ring. The synthesis of 4-cyanophenyl substituted thiazol-2-ylhydrazones involves the cyclization of thiosemicarbazones with α-bromo-4-cyanoacetophenone, demonstrating the utility of the 4-cyanophenyl moiety in constructing thiazole (B1198619) rings. nih.gov Similarly, N-(4-acetylphenyl)-2-cyanoacetamide serves as a building block for thiazole, pyridine, and chromene derivatives. tsijournals.com
Role in Multistep Convergent Synthesis
In a convergent synthesis strategy, complex molecules are assembled from several independently synthesized fragments. This compound can serve as a key reagent to link these fragments. For instance, in the synthesis of a complex drug molecule, one fragment might contain a nucleophilic group (e.g., an amine or alcohol) that can be acylated by this compound in a late-stage coupling step.
A patent describing the preparation of 2,5-dimethyl phenylacetyl chloride outlines a multi-step process involving chloromethylation, cyanidation, hydrolysis, and finally, acyl chlorination. google.com This highlights the industrial relevance of phenylacetyl chlorides as intermediates. Although this example does not directly involve this compound, the synthetic sequence is analogous and demonstrates the role of such compounds in a multistep synthesis.
The synthesis of various bioactive compounds often involves the coupling of different building blocks. For instance, the synthesis of certain kinase inhibitors involves coupling different substituents to a pyrimidine (B1678525) core, followed by the introduction of an acryloyl group via its acyl chloride. amazonaws.com This illustrates how an acyl chloride can be used in the final steps of a convergent synthesis to complete the target molecule.
Design and Synthesis of Advanced Derivatives and Analogs of 2 4 Cyanophenyl Acetyl Chloride
Modification of the Cyanophenyl Moiety
The cyanophenyl group is a key pharmacophore, and its modification can significantly impact the biological activity and physicochemical properties of the parent molecule.
Substituent Effects on Reactivity and Selectivity
The introduction of various substituents onto the cyanophenyl ring of 2-(4-cyanophenyl)acetyl chloride can profoundly influence its reactivity and selectivity in chemical transformations. The electronic nature of these substituents—whether electron-donating or electron-withdrawing—alters the electron density of the aromatic ring and the reactivity of the acetyl chloride group.
The powerful electron-withdrawing nature of the nitrile group itself polarizes the aromatic π-system, which can enhance interactions with biological targets and make the aromatic ring less susceptible to oxidative metabolism. nih.gov A systematic study of substituent effects, such as those seen in the oxidation of chlorophenols, can provide insights into structure-reactivity relationships. rsc.org While direct studies on this compound are not abundant in the provided results, the principles of substituent effects are well-established in organic chemistry.
Table 1: Predicted Effects of Substituents on the Reactivity of the Cyanophenyl Moiety
| Substituent Position | Electron-Donating Group (e.g., -OCH₃, -CH₃) | Electron-Withdrawing Group (e.g., -NO₂, -CF₃) |
| ortho | Increased electron density on the ring, potentially activating it towards electrophilic substitution, but may sterically hinder the acetyl chloride group. | Decreased electron density, deactivating the ring towards electrophilic substitution and potentially increasing the electrophilicity of the acyl carbon. |
| meta | Moderate increase in electron density on the ring. | Significant decrease in electron density on the ring, enhancing the electron-withdrawing effect of the cyano group. |
| para | Direct electronic resonance with the cyano group is not possible, but inductive effects will still play a role. | Strongest deactivation of the ring towards electrophilic substitution due to resonance and inductive effects. |
This table is generated based on general principles of physical organic chemistry and the provided search results.
Exploration of Isosteres for the Nitrile Group
Bioisosteric replacement is a widely used strategy in drug discovery to optimize the pharmacological and physicochemical properties of a lead compound. numberanalytics.comdrughunter.comspirochem.com The nitrile group in this compound can be replaced by various isosteres to modulate its biological activity, metabolic stability, and target-binding interactions. nih.govyoutube.com
The nitrile group is often considered a bioisostere of carbonyl, hydroxyl, and halogen groups, as it can act as a hydrogen bond acceptor. nih.govresearchgate.net Its replacement can lead to new molecules with similar biological profiles but improved properties.
Table 2: Potential Isosteric Replacements for the Nitrile Group and Their Rationale
| Isostere | Rationale for Replacement | Potential Advantages |
| Halogens (F, Cl, Br, I) | Mimics the polarization of the nitrile group and can participate in halogen bonding. nih.govcambridgemedchemconsulting.com | The smaller size of fluorine compared to bromine or iodine may allow for better contact with amino acids in a binding site. nih.gov |
| Carbonyl Group | Functions as a hydrogen bond acceptor, similar to the nitrile group. nih.gov | May lead to improved bioavailability and minimize interference with other receptors. nih.gov |
| Hydroxyl Group | Can act as a hydrogen bond donor or acceptor. nih.gov | Potential for improved solubility. |
| Tetrazole Ring | A well-recognized non-classical bioisostere of a carboxylic acid, but its acidic properties can also mimic some electronic features of a nitrile. drughunter.com | Can offer comparable acidity to carboxylic acids with greater lipophilicity. drughunter.com |
| Oxadiazole/Thiadiazole Rings | These heterocyclic rings can mimic the hydrogen bonding properties of amides and nitriles. drughunter.com | Can enhance metabolic stability, selectivity, and pharmacokinetic profiles. drughunter.com |
Functionalization of the Acetyl Chloride Group
The acetyl chloride group is a reactive functional group that serves as a versatile handle for further molecular elaboration. wikipedia.orgsigmaaldrich.comtestbook.comdrugbank.com
Exploration of Diverse Acylating Agents
While this compound is a potent acylating agent, its precursor, 2-(4-cyanophenyl)acetic acid, can be activated by a variety of other reagents to form different acylating species. oakwoodchemical.combldpharm.comaksci.comtcichemicals.com This allows for a broader range of reaction conditions and substrate compatibility.
Table 3: Alternative Acylating Agents Derived from 2-(4-Cyanophenyl)acetic Acid
| Activating Reagent | Resulting Acylating Species | Typical Applications |
| Thionyl Chloride (SOCl₂) | This compound | Synthesis of amides, esters, and other acyl derivatives. |
| Oxalyl Chloride ((COCl)₂) | This compound | Similar to thionyl chloride, often used for milder reaction conditions. |
| Carbodiimides (e.g., DCC, EDC) | Activated Ester | Peptide synthesis and formation of amides under mild, neutral conditions. |
| Mixed Anhydrides (e.g., with isobutyl chloroformate) | Mixed Anhydride (B1165640) | Amide bond formation, particularly in peptide synthesis. |
| Activating Agents for Carboxylic Acids (e.g., HOBt, HATU) | Activated Ester | Used in combination with carbodiimides to suppress side reactions and improve yields in amide synthesis. |
Derivatization for Specific Synthetic Pathways
The acetyl chloride functional group of this compound is a gateway to a multitude of derivatives tailored for specific synthetic applications. The high reactivity of the acyl chloride allows for efficient coupling with a wide array of nucleophiles.
For instance, reaction with primary or secondary amines leads to the formation of corresponding amides. This is a fundamental transformation in the synthesis of many biologically active molecules, where the amide bond is a common structural motif. Similarly, reaction with alcohols in the presence of a base yields esters, which can serve as prodrugs or key intermediates in further synthetic steps.
Synthesis of Polyfunctionalized Molecules Incorporating the 2-(4-Cyanophenyl)acetyl Moiety
The 2-(4-cyanophenyl)acetyl moiety serves as a valuable building block for the construction of more complex, polyfunctionalized molecules. Its inherent reactivity and the presence of the versatile cyano group allow for its incorporation into a variety of molecular scaffolds.
One powerful strategy for the rapid generation of molecular complexity is the use of multicomponent reactions (MCRs). The this compound, or its corresponding acid, can be a key component in MCRs such as the Ugi or Passerini reactions. In an Ugi four-component reaction, for example, an amine, an aldehyde or ketone, an isocyanide, and a carboxylic acid (or its activated derivative) combine in a single step to produce a complex α-acylamino amide. By employing 2-(4-cyanophenyl)acetic acid in such a reaction, the 2-(4-cyanophenyl)acetyl moiety can be readily incorporated into a diverse library of polyfunctionalized products.
Furthermore, the cyano group itself provides a handle for further functionalization. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic rings. This dual reactivity of the 2-(4-cyanophenyl)acetyl scaffold—the acylating capability of the acetyl chloride and the synthetic versatility of the cyano group—makes it a highly attractive starting material for the synthesis of novel and complex molecules with potential applications in medicinal chemistry and materials science.
Fluorene-Based Derivatives
The fusion of the 2-(4-cyanophenyl)acetyl moiety with a fluorene (B118485) scaffold can be achieved through a Friedel-Crafts acylation reaction. sigmaaldrich.comorganic-chemistry.org In this electrophilic aromatic substitution reaction, the acyl chloride is activated by a Lewis acid, such as aluminum chloride (AlCl₃), to form a resonance-stabilized acylium ion. masterorganicchemistry.comkhanacademy.org This potent electrophile then attacks the electron-rich fluorene ring, leading to the formation of a C-C bond and the introduction of the 2-(4-cyanophenyl)acetyl group onto the fluorene core.
The reaction typically proceeds by treating fluorene with this compound in the presence of a stoichiometric amount of a Lewis acid catalyst. organic-chemistry.org The regioselectivity of the acylation on the fluorene ring can be influenced by the reaction conditions. The resulting fluorenyl ketone derivative can be a versatile intermediate for further chemical modifications.
Table 1: Fluorene-Based Derivatives
| Compound Name |
|---|
| 2-(4-Cyanophenyl)-1-(fluoren-2-yl)ethan-1-one |
Pyrimidine (B1678525) and Pyrazole-Based Derivatives
The synthesis of pyrimidine and pyrazole (B372694) heterocycles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a suitable binucleophile. nih.govmdpi.comorganic-chemistry.orgorganic-chemistry.org 2-(4-Cyanophenyl)acetic acid, the hydrolysis product of the corresponding acyl chloride, can serve as a precursor to the required 1,3-dielectrophilic component.
Pyrimidine Derivatives: A common route to pyrimidine synthesis is the reaction of a β-keto ester or a related 1,3-dicarbonyl compound with urea (B33335), thiourea, or guanidine. researchgate.netresearchgate.net To synthesize a pyrimidine derivative of this compound, one could first convert the starting acyl chloride to the corresponding β-keto ester, for example, by reaction with the Meldrum's acid followed by alcoholysis, or via a Claisen condensation of the corresponding ester. This intermediate, a 3-(4-cyanophenyl)-3-oxopropanoate, can then undergo cyclocondensation with urea or a substituted urea to form the pyrimidine ring. organic-chemistry.orggrowingscience.com Another approach involves the reaction of an aminopyrimidine with chloroacetyl chloride, suggesting that this compound could similarly react with aminopyrimidines to yield N-acylated products. researchgate.netresearchgate.net
Pyrazole Derivatives: The synthesis of pyrazoles typically involves the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. nih.govgoogle.comchim.it Following a similar strategy as for pyrimidines, the 3-(4-cyanophenyl)-3-oxopropanoate derived from this compound can be reacted with hydrazine hydrate. This reaction proceeds via condensation and subsequent intramolecular cyclization to yield the pyrazole ring. nih.govmdpi.com The regioselectivity of the condensation can be influenced by the substitution on the hydrazine and the reaction conditions. nih.gov
Table 2: Pyrimidine and Pyrazole-Based Derivatives
| Compound Name |
|---|
| 2-(4-Cyanophenyl)-N-(pyrimidin-2-yl)acetamide |
| 4-(4-Cyanophenylmethyl)-6-hydroxypyrimidin-2(1H)-one |
| 5-(4-Cyanophenylmethyl)-1H-pyrazol-3(2H)-one |
Thiazolidine-4-one Derivatives
Thiazolidin-4-ones are a class of five-membered heterocycles that can be synthesized through a multicomponent reaction. nih.govnih.govresearchgate.net The most common method involves the condensation of an amine, a carbonyl compound (an aldehyde or ketone), and a mercaptoacetic acid (thioglycolic acid). nih.govresearchgate.net
To incorporate the 2-(4-cyanophenyl)acetyl moiety into a thiazolidin-4-one structure, one could first convert the starting acyl chloride into the corresponding amide by reacting it with an amine. This would yield N-substituted-2-(4-cyanophenyl)acetamide. This amide can then participate in the thiazolidin-4-one synthesis. For example, a reaction could be designed where the nitrogen of the amide acts as the amine component in the three-component reaction. Alternatively, the this compound can be used to acylate a pre-formed thiazolidin-4-one that has a suitable functional group for acylation. A more direct approach could involve the reaction of 2-(4-cyanophenyl)acetamide (B3364699) with an aldehyde and thioglycolic acid. scispace.com
Table 3: Thiazolidine-4-one Derivatives
| Compound Name |
|---|
| 2-(4-Cyanophenyl)-1-(4-oxothiazolidin-3-yl)ethan-1-one |
| 3-Amino-2-(4-cyanophenylacetyl)thiazolidin-4-one |
Quinuclidine (B89598) Derivatives
Quinuclidine derivatives can be synthesized by forming an amide linkage between a quinuclidine-containing amine and this compound. The quinuclidine scaffold is a bicyclic amine that can be functionalized at various positions. For example, 3-aminoquinuclidine (B1202703) is a commercially available starting material.
The synthesis would involve the straightforward nucleophilic acyl substitution reaction where the amino group of the quinuclidine attacks the electrophilic carbonyl carbon of this compound. rsc.org This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. The resulting amide derivative would feature the rigid quinuclidine cage attached to the 2-(4-cyanophenyl)acetyl moiety.
Table 4: Quinuclidine Derivatives
| Compound Name |
|---|
| 2-(4-Cyanophenyl)-N-(quinuclidin-3-yl)acetamide |
Urea Derivatives
The synthesis of urea derivatives from this compound can be achieved via the formation of an isocyanate intermediate. nih.govorganic-chemistry.org A well-established method for this transformation is the Curtius rearrangement. organic-chemistry.org
In this synthetic sequence, the starting this compound is first converted to the corresponding acyl azide (B81097), typically by reaction with sodium azide. Gentle heating of the acyl azide induces the Curtius rearrangement, where the azide loses nitrogen gas to form an isocyanate intermediate, specifically 1-cyano-4-(isocyanatomethyl)benzene. This isocyanate is a highly reactive electrophile that can then be trapped in situ by reacting it with a primary or secondary amine to form the desired N,N'-disubstituted urea derivative. beilstein-journals.orgasianpubs.orgrsc.org This method allows for the synthesis of a diverse library of urea derivatives by varying the amine component.
Table 5: Urea Derivatives
| Compound Name |
|---|
| 1-(4-Cyanophenylmethyl)-3-phenylurea |
| 1-Butyl-3-(4-cyanophenylmethyl)urea |
Strategies for Asymmetric Synthesis of Chiral Derivatives
The synthesis of chiral derivatives of this compound is of significant interest for various applications. Several strategies can be employed to introduce chirality into the molecule.
One major approach is the asymmetric hydrogenation of a suitable prochiral precursor. rsc.orgnih.govwikipedia.org For example, a 2-(4-cyanophenyl)acrylic acid derivative could be synthesized, which contains a prochiral carbon-carbon double bond. The asymmetric hydrogenation of this double bond using a chiral transition metal catalyst, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP), can lead to the formation of one enantiomer of the corresponding saturated carboxylic acid in high enantiomeric excess. nih.gov
Another common strategy is chiral resolution , where a racemic mixture of a chiral derivative is separated into its constituent enantiomers. pharmtech.comnih.gov This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine or a chiral carboxylic acid. pharmtech.com The resulting diastereomers often have different physical properties, such as solubility, which allows for their separation by crystallization. After separation, the pure enantiomer of the target compound can be recovered by removing the resolving agent. Chromatographic methods using a chiral stationary phase are also a powerful tool for separating enantiomers. numberanalytics.com
The use of chiral auxiliaries is another effective method for asymmetric synthesis. tcichemicals.com A chiral auxiliary can be temporarily attached to a precursor of the target molecule to direct a subsequent diastereoselective reaction. After the desired stereocenter has been created, the chiral auxiliary is removed to yield the enantiomerically enriched product. For instance, a chiral alcohol could be esterified with this compound, and the resulting ester could then undergo a diastereoselective reaction at the α-carbon.
Theoretical and Computational Studies of 2 4 Cyanophenyl Acetyl Chloride and Its Reactions
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of a molecule. For 2-(4-cyanophenyl)acetyl chloride, these calculations can reveal the distribution of electrons and identify regions susceptible to chemical attack, thereby predicting its reactivity.
Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry that simplifies reactivity to the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgucsb.edu The HOMO represents the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. libretexts.org
For this compound, the HOMO is expected to be located primarily on the phenyl ring and the cyano group, which are electron-rich regions. The LUMO, conversely, would be concentrated on the highly electrophilic carbonyl carbon of the acetyl chloride group. rsc.org The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally indicating higher reactivity.
In a typical reaction, such as nucleophilic acyl substitution, the HOMO of the attacking nucleophile interacts with the LUMO of the this compound. masterorganicchemistry.com The specific energies and localizations of these orbitals, which can be calculated using computational methods, dictate the feasibility and orientation of the attack.
Table 1: Illustrative Frontier Molecular Orbital Energies for this compound and a Generic Nucleophile
| Molecule | Orbital | Energy (eV) |
| This compound | HOMO | -9.8 |
| LUMO | -1.5 | |
| Nucleophile (e.g., Ammonia) | HOMO | -10.7 |
| LUMO | +2.1 |
Note: The data in this table is illustrative and based on general values for similar organic compounds. Actual values would require specific DFT calculations.
The molecular electrostatic potential (MEP) surface is a visual representation of the charge distribution within a molecule. pnas.orgnih.gov It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying charge. Typically, red represents areas of negative potential (electron-rich), while blue signifies regions of positive potential (electron-poor).
For this compound, an MEP surface analysis would likely show a strong positive potential (deep blue) around the carbonyl carbon of the acetyl chloride group, confirming its high electrophilicity and susceptibility to nucleophilic attack. dtic.milnih.gov The cyano group and the aromatic ring would exhibit negative potential (red or yellow), indicating their nucleophilic character. pnas.org This visual tool is invaluable for qualitatively predicting how the molecule will interact with other reagents. rsc.org
Reaction Pathway Analysis using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a widely used computational method to study the mechanisms of chemical reactions. It allows for the calculation of the energies of reactants, products, intermediates, and transition states, providing a detailed map of the reaction pathway. researchgate.net
A transition state is the highest energy point along a reaction coordinate, representing the barrier that must be overcome for a reaction to occur. acs.orgnih.gov DFT calculations can be used to locate and characterize the geometry and energy of transition states for reactions involving this compound. For instance, in a nucleophilic acyl substitution reaction, the transition state would involve the partial formation of a bond between the nucleophile and the carbonyl carbon, and the partial breaking of the carbon-chlorine bond. youtube.comresearchgate.net By analyzing the vibrational frequencies of the calculated transition state structure, one can confirm that it is indeed a true transition state (characterized by a single imaginary frequency).
By calculating the energies of the reactants, intermediates, transition states, and products, an energy profile for a reaction can be constructed. researchgate.netresearchgate.net This profile provides crucial information about the thermodynamics and kinetics of the reaction. For the hydrolysis of this compound, for example, the energy profile would show the initial energy of the reactants (the acyl chloride and water), the energy of the transition state for the nucleophilic attack of water, the energy of the tetrahedral intermediate, the transition state for the departure of the chloride ion, and the final energy of the products (2-(4-cyanophenyl)acetic acid and hydrochloric acid). youtube.comsavemyexams.com The difference in energy between the reactants and the highest transition state gives the activation energy, which determines the reaction rate.
Table 2: Hypothetical Energy Profile for the Hydrolysis of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants | 0 |
| Transition State 1 | +15 |
| Tetrahedral Intermediate | +5 |
| Transition State 2 | +12 |
| Products | -10 |
Note: This table presents a hypothetical energy profile for illustrative purposes. The actual values would depend on the specific computational method and level of theory used.
Molecular Dynamics Simulations of Reactivity
While quantum chemical calculations provide valuable information about isolated molecules, molecular dynamics (MD) simulations can offer insights into how molecules behave in a more realistic environment, such as in a solvent. nih.govnumberanalytics.comnumberanalytics.com MD simulations model the movement of atoms and molecules over time, taking into account intermolecular forces. capes.gov.br
For this compound, MD simulations could be used to study its solvation and how the solvent molecules influence its reactivity. ugr.esugr.es For example, in a polar solvent, the solvent molecules can stabilize charged intermediates and transition states, potentially altering the reaction pathway and rate compared to the gas phase. nih.gov MD simulations can also be used to explore the conformational flexibility of the molecule and how this affects its ability to react. By combining MD with quantum mechanics (QM/MM methods), it is possible to simulate chemical reactions in solution with a high degree of accuracy. acs.org
In Silico Approaches to Mechanistic Elucidation
Modern computational chemistry provides powerful tools for investigating the intricate details of chemical reactions, offering insights that are often difficult to obtain through experimental methods alone. For a reactive compound such as this compound, in silico approaches are invaluable for elucidating reaction mechanisms, predicting reactivity, and understanding complex chemical phenomena. These theoretical studies allow for a detailed examination of transient species, transition states, and reaction energy profiles, providing a quantitative framework for understanding and predicting chemical behavior.
Prediction of Kinetic and Thermodynamic Parameters
A computational and experimental study on the reaction of various para-substituted benzoyl chlorides with ammonium (B1175870) thiocyanate (B1210189) has demonstrated the power of DFT calculations (at the M062x/6-311
Analytical Methodologies for Characterization and Reaction Monitoring in Academic Research
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, MS)
Spectroscopic methods are indispensable tools for elucidating the molecular structure of 2-(4-cyanophenyl)acetyl chloride by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR are the primary techniques used.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring would typically appear as a set of doublets in the downfield region (around 7.4-7.8 ppm) due to the electron-withdrawing effects of the cyano and acetyl chloride groups. The methylene (B1212753) (-CH₂-) protons adjacent to the carbonyl group would be expected to produce a singlet at approximately 4.0-4.5 ppm.
¹³C NMR: The carbon NMR spectrum would complement the proton data. Key expected signals would include the nitrile carbon (around 118 ppm), the aromatic carbons (in the 120-140 ppm range), the methylene carbon (around 45-55 ppm), and the highly deshielded carbonyl carbon of the acetyl chloride group (in the region of 170 ppm).
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp absorption band around 2230 cm⁻¹ is indicative of the C≡N (nitrile) stretching vibration. Another very strong and sharp absorption band in the region of 1785-1815 cm⁻¹ is characteristic of the C=O (carbonyl) stretching vibration of an acyl chloride. Additional bands corresponding to C-H stretching of the aromatic ring and the methylene group, as well as C=C stretching vibrations of the aromatic ring, would also be present.
Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (179.01 g/mol for the most common isotopes). uni.lu Predicted mass spectrometry data also suggests the presence of adducts such as [M+H]⁺ at m/z 180.02108 and [M+Na]⁺ at m/z 202.00302. uni.lu Fragmentation patterns, such as the loss of the chlorine atom or the entire acetyl chloride group, can provide further structural confirmation.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z |
|---|---|---|
| ¹H NMR | Aromatic Protons | ~ 7.4-7.8 ppm |
| Methylene Protons (-CH₂-) | ~ 4.0-4.5 ppm | |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~ 170 ppm |
| Aromatic Carbons | ~ 120-140 ppm | |
| Nitrile Carbon (C≡N) | ~ 118 ppm | |
| Methylene Carbon (-CH₂-) | ~ 45-55 ppm | |
| IR Spectroscopy | C≡N Stretch | ~ 2230 cm⁻¹ |
| C=O Stretch (Acyl Chloride) | ~ 1785-1815 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion [M]⁺ | 179.01 |
| [M+H]⁺ | 180.02 | |
| [M+Na]⁺ | 202.00 |
Chromatographic Methods for Purity Assessment and Reaction Progress (e.g., GC, TLC)
Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of this compound and for monitoring the progress of its synthesis.
Gas Chromatography (GC): GC is a technique used to separate and analyze volatile compounds. To assess the purity of this compound, a sample would be injected into the gas chromatograph. Due to its reactive nature, derivatization might be employed, for instance, by reacting it with an alcohol like methanol (B129727) to form the more stable methyl ester, methyl 2-(4-cyanophenyl)acetate. chromforum.org The components of the sample are then separated based on their boiling points and interactions with the stationary phase of the GC column. A pure sample would ideally show a single peak in the chromatogram. The presence of additional peaks would indicate impurities, such as unreacted starting materials or byproducts. The retention time of the peak corresponding to the compound can be used for identification when compared to a known standard.
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and versatile technique for monitoring the progress of a chemical reaction. libretexts.orgkhanacademy.org For example, in the synthesis of this compound from 2-(4-cyanophenyl)acetic acid, TLC can be used to track the consumption of the starting material and the formation of the product. bldpharm.com A small spot of the reaction mixture is applied to a TLC plate (a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica (B1680970) gel). youtube.com The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary and mobile phases. youtube.com The starting carboxylic acid is more polar than the product acyl chloride and will therefore have a lower retention factor (Rf) value, meaning it travels a shorter distance up the plate. libretexts.org By comparing the spots of the reaction mixture over time to spots of the pure starting material and product, a researcher can determine when the reaction is complete. libretexts.org
Table 2: Application of Chromatographic Methods for this compound
| Technique | Application | Principle of Separation | Key Information Obtained |
|---|---|---|---|
| Gas Chromatography (GC) | Purity Assessment | Volatility and interaction with stationary phase | Number and relative amount of volatile components, presence of impurities |
| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Differential partitioning between stationary and mobile phases based on polarity | Disappearance of starting material, appearance of product, reaction completion |
X-ray Crystallography for Solid-State Structure Determination
To perform this analysis, a single, high-quality crystal of this compound would need to be grown. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated. From this map, the precise positions of all the atoms in the crystal lattice can be determined, yielding highly accurate information about bond lengths, bond angles, and torsional angles. This would definitively confirm the connectivity of the atoms and reveal the conformation of the molecule in the solid state, including the planarity of the benzene ring and the geometry around the acetyl chloride group.
Conclusion and Future Directions in 2 4 Cyanophenyl Acetyl Chloride Research
Summary of Key Research Findings
Research on 2-(4-cyanophenyl)acetyl chloride has primarily focused on its role as a versatile intermediate or building block in the synthesis of complex organic molecules. biosynth.com The compound itself is not an end product but a reactive scaffold used to introduce the 2-(4-cyanophenyl)acetyl moiety into a target structure.
The principal and most well-documented reaction is its use as an acylating agent. Like other acyl chlorides, it readily reacts with nucleophiles such as alcohols, amines, and water in nucleophilic acyl substitution reactions to form corresponding esters, amides, and carboxylic acids. youtube.com The standard method for its preparation involves the treatment of its parent carboxylic acid, 2-(4-cyanophenyl)acetic acid, with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. chemguide.co.ukyoutube.com
A significant application highlighted in patent literature is its use as a key intermediate in the synthesis of tetracyclic derivatives that function as potent and selective inhibitors of cyclic guanosine (B1672433) 3',5'-monophosphate specific phosphodiesterase (cGMP specific PDE). google.com These derivatives have potential therapeutic applications in treating cardiovascular disorders, including hypertension and angina. google.com This underscores the compound's value in medicinal chemistry and drug discovery.
Table 1: Key Research Findings for this compound
| Area of Research | Finding | Significance |
|---|---|---|
| Primary Function | Acts as a versatile acylating agent and synthetic building block. biosynth.com | Enables the introduction of the 2-(4-cyanophenyl)acetyl group into various molecular structures. |
| Synthesis | Prepared from 2-(4-cyanophenyl)acetic acid using standard chlorinating agents like thionyl chloride. chemguide.co.ukyoutube.com | A straightforward and established method for producing a reactive intermediate. |
| Reactivity | Undergoes nucleophilic acyl substitution with a range of nucleophiles (alcohols, amines, etc.). youtube.com | Forms the basis of its utility in constructing larger, more complex molecules. |
| Key Application | Used as an intermediate in the synthesis of tetracyclic cGMP specific PDE inhibitors. google.com | Demonstrates its utility in the development of potential therapeutics for cardiovascular diseases. |
Unexplored Reactivity Patterns and Synthetic Opportunities
While the reactivity of the acyl chloride function is well-understood, the synthetic potential arising from the compound's bifunctional nature remains largely unexplored. The presence of both an acyl chloride and a nitrile group on the same molecule opens up avenues for novel synthetic strategies.
Future research could focus on reactions that engage both functional groups, either sequentially or in a single step, to construct novel molecular architectures, particularly heterocyclic compounds. For instance, a reaction with a dinucleophile could lead to a cyclization event where one nucleophilic site attacks the acyl chloride and the other attacks the nitrile. The development of such reactions could provide efficient routes to new families of compounds. Research on similar structures, like N-(2-cyanophenyl)benzimidoyl chloride, has shown that the cyanophenyl moiety can participate in intramolecular cycloadditions to form heterocycles such as quinazolines and benzothiazines. nih.gov
Furthermore, the compound is a suitable candidate for Friedel-Crafts acylation reactions, which would attach the cyanophenylacetyl group to an aromatic substrate, creating poly-aromatic systems with unique electronic and structural properties. taylorandfrancis.com
Table 2: Potential Synthetic Opportunities for this compound
| Reaction Type | Description | Potential Product Class |
|---|---|---|
| Intramolecular Cyclization | Designing reactions where the nitrile group participates after an initial reaction at the acyl chloride center. | Novel heterocyclic compounds. |
| Tandem Reactions | Using dinucleophiles to react with both the acyl chloride and nitrile groups in one pot. | Complex polycyclic systems. |
| Friedel-Crafts Acylation | Reacting with aromatic compounds in the presence of a Lewis acid catalyst. taylorandfrancis.com | Ketones with a cyanophenylacetyl moiety. |
| Nitrile Group Derivatization | Selective transformation of the nitrile (e.g., reduction to an amine, hydrolysis to an acid) followed by further reaction. | Bifunctional molecules with modified reactivity. |
Potential for Sustainable and Green Chemical Syntheses
The principles of green chemistry aim to reduce waste and eliminate the use of hazardous substances in chemical production. google.com The synthesis and application of this compound offer several opportunities for improvement in line with these principles.
The conventional synthesis route employs reagents like thionyl chloride or oxalyl chloride, which generate toxic and corrosive byproducts such as SO₂ and HCl gas. chemguide.co.ukrsc.org A key area for future research is the development of greener methods for activating the parent carboxylic acid. This could involve using catalytic amounts of a less hazardous activating agent or exploring enzyme-catalyzed reactions that operate in benign solvents like water and avoid the need for corrosive reagents altogether. rsc.org For example, biocatalytic amidation can directly convert a carboxylic acid to an amide, bypassing the need for the acyl chloride intermediate entirely. rsc.org
Moreover, applying green chemistry principles to the reactions using this compound could involve using solvent-free reaction conditions or replacing traditional volatile organic solvents with more environmentally friendly alternatives like ionic liquids. humanjournals.com
Table 3: Comparison of Traditional vs. Potential Green Synthesis Methods
| Process Step | Traditional Method | Potential Green Alternative | Environmental Benefit |
|---|---|---|---|
| Acyl Chloride Formation | Use of stoichiometric thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net | Catalytic activation methods; use of solid-supported reagents; enzymatic activation. rsc.org | Avoids toxic and corrosive byproducts (SO₂, HCl, CO); reduces waste. rsc.org |
| Solvent Usage | Reactions often run in chlorinated solvents (e.g., dichloromethane). rsc.org | Use of greener solvents (e.g., ionic liquids, bio-based solvents) or solvent-free conditions. humanjournals.com | Reduces volatile organic compound (VOC) emissions and solvent waste. |
Future Directions in Computational Modeling and Mechanistic Understanding
Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting molecular properties, yet it appears to be an underutilized resource in the study of this compound. Future research could greatly benefit from the application of theoretical models.
Density Functional Theory (DFT) calculations, for example, can be employed to investigate the mechanisms of its acylation reactions in detail. acs.org Such studies could clarify whether reactions proceed via a concerted, addition-elimination, or ionization (Sₙ1-like) pathway under various conditions. acs.org Computational models can also quantify the electronic influence of the electron-withdrawing para-cyano group on the electrophilicity of the carbonyl carbon, providing insights that could help in designing new reactions.
Furthermore, computational modeling could be used to predict the outcomes of the unexplored reactions suggested in section 8.2. By calculating the activation energies for different potential reaction pathways, researchers could identify the most promising conditions for synthesizing novel compounds, thereby guiding experimental work and reducing trial-and-error in the laboratory.
Table 4: Potential Computational Research Questions
| Research Question | Computational Method | Expected Insight |
|---|---|---|
| What is the precise mechanism of acylation with different nucleophiles? | Transition State Searching (DFT) | Determination of reaction pathway (e.g., addition-elimination vs. Sₙ2) and rate-determining steps. acs.org |
| How does the cyano group influence the reactivity of the acyl chloride? | Natural Bond Orbital (NBO) Analysis; Electrostatic Potential Mapping | Quantification of electronic effects, charge distribution, and carbonyl electrophilicity. |
| Can novel intramolecular cyclizations be predicted? | Reaction Path Finding Algorithms | Identification of feasible cyclization pathways and prediction of the resulting heterocyclic structures. |
Q & A
Q. What are the common laboratory synthesis routes for 2-(4-cyanophenyl)acetyl chloride?
The compound is typically synthesized via acylation reactions. A feasible method involves reacting 4-cyanophenylacetic acid with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. This reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by chlorine. Solvent choice (e.g., dichloromethane or tetrahydrofuran) and controlled temperature (0–25°C) are critical to minimize side reactions. Post-synthesis purification via distillation or recrystallization ensures high purity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm the presence of the cyanophenyl group (aromatic protons at δ 7.5–8.0 ppm) and the acetyl chloride moiety (carbonyl carbon at ~170 ppm).
- IR Spectroscopy : A strong C=O stretch near 1770 cm⁻¹ and a C≡N stretch at ~2230 cm⁻¹.
- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H⁺] for C₉H₆ClNO₂) and fragmentation patterns .
Q. How should researchers handle and store this compound to ensure stability?
The compound is moisture-sensitive and prone to hydrolysis. Storage under inert gas (argon or nitrogen) in anhydrous solvents (e.g., dry dichloromethane) at –20°C is recommended. Use sealed glassware with desiccants, and avoid exposure to protic solvents or humid environments. Safety protocols for acetyl chlorides (e.g., fume hoods, acid-resistant gloves) must be followed .
Advanced Research Questions
Q. What structural features influence the reactivity of this compound in nucleophilic substitutions?
The electron-withdrawing cyano group at the para position enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attacks. X-ray crystallography of related acetamides reveals a dihedral angle of ~83° between the benzene ring and the acetyl group, which may sterically hinder certain reactions. Intramolecular hydrogen bonding (N–H⋯O) in derivatives can further modulate reactivity .
Q. How can this compound be utilized in designing bioactive molecules?
The 4-cyanophenyl moiety is a key pharmacophore in anticancer agents. For example, coupling the acetyl chloride with thiazolylhydrazones yields derivatives with selective cytotoxicity. In vitro MTT assays using HCT-116 and MCF-7 cell lines demonstrate IC₅₀ values in the micromolar range, suggesting potential for structure-activity relationship (SAR) studies. Optimizing substituents on the thiazole ring enhances potency .
Q. What challenges arise in scaling up reactions involving this compound, and how can they be mitigated?
Challenges include:
- Exothermic Reactions : Controlled addition of chlorinating agents and cooling systems prevent thermal runaway.
- Byproduct Formation : Excess SOCl₂ can generate HCl gas; trapping systems (e.g., NaOH scrubbers) are essential.
- Purification : Column chromatography or fractional distillation under reduced pressure improves yield and purity. Process analytical technology (PAT) monitors reaction progress in real time .
Methodological Considerations
Q. What analytical approaches resolve contradictions in reported reactivity data for this compound derivatives?
Discrepancies in reactivity (e.g., unexpected hydrolysis rates) may stem from trace moisture or solvent effects. Controlled experiments under strictly anhydrous conditions, paired with kinetic studies (UV-Vis monitoring of carbonyl absorbance), isolate variables. Computational modeling (DFT) of transition states provides mechanistic insights .
Q. How do researchers validate the purity of this compound for catalytic applications?
Purity is assessed via:
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm.
- Elemental Analysis : Matching calculated vs. observed C/H/N/Cl percentages.
- Thermogravimetric Analysis (TGA) : Detects residual solvents or decomposition products. High purity (>99%) is critical for reproducibility in asymmetric catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
